Ethyl 2-(2-ethoxy-4-fluorophenyl)-2-oxoacetate
Description
Properties
IUPAC Name |
ethyl 2-(2-ethoxy-4-fluorophenyl)-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO4/c1-3-16-10-7-8(13)5-6-9(10)11(14)12(15)17-4-2/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYQXJWAFWIODLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)F)C(=O)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation of Ethyl 2-(2-ethoxy-4-fluorophenyl)-2-oxoacetate typically involves the acylation of appropriately substituted fluorinated aromatic compounds with ethyl oxalyl chloride or related reagents, followed by esterification and purification steps. Key steps include:
- Electrophilic acylation on a fluorinated aromatic ring.
- Introduction of the ethoxy substituent on the aromatic ring prior to or during the synthesis.
- Formation of the ketoester moiety via reaction with ethyl oxalate derivatives.
Detailed Preparation Procedure
A representative method adapted from related compounds synthesis involves the following:
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1. Preparation of substituted aromatic intermediate | Starting from 2-ethoxy-4-fluorophenyl derivatives | The aromatic ring is functionalized with an ethoxy group at the 2-position and a fluorine atom at the 4-position. This can be achieved by selective substitution reactions on fluorinated phenol or anisole derivatives. |
| 2. Acylation with ethyl oxalyl chloride | AlCl3 catalyst, CH2Cl2 solvent, 0 °C | Ethyl oxalyl chloride is added dropwise to a suspension of aluminum chloride in dichloromethane at low temperature, followed by slow addition of the aromatic substrate. This Friedel-Crafts type acylation introduces the 2-oxoacetate functionality onto the aromatic ring. |
| 3. Work-up and purification | Quenching with aqueous potassium hydroxide, extraction with ethyl acetate, drying over sodium sulfate, flash chromatography | The reaction mixture is quenched carefully to neutralize acidic species, extracted, and purified to isolate the desired this compound. |
This procedure is consistent with the synthesis of related fluorinated ketoesters reported in the literature, where careful control of temperature and stoichiometry is crucial to obtain high purity and yield.
Reaction Conditions and Optimization
- Temperature Control: The acylation step is performed at 0 °C to minimize side reactions and decomposition.
- Catalyst Use: Aluminum chloride (AlCl3) is the preferred Lewis acid catalyst for activating ethyl oxalyl chloride.
- Solvent: Dichloromethane (CH2Cl2) is used for its ability to dissolve both reactants and maintain low temperature.
- Stoichiometry: Slight excess of ethyl oxalyl chloride (1.6 equivalents) ensures complete acylation.
- Purification: Flash column chromatography using suitable eluents (e.g., ethyl acetate/hexane mixtures) affords the pure product.
Analytical Data Supporting Preparation
- Mass Spectrometry: The molecular ion peak consistent with the formula C12H13FO4 is observed at m/z 240.23 [M+H]+, confirming the molecular weight.
- NMR Spectroscopy: Characteristic signals for the ethoxy group (triplet and quartet around 1.2 and 4.1 ppm) and aromatic protons with fluorine coupling confirm substitution pattern.
- IR Spectroscopy: Strong carbonyl absorption bands (~1700 cm^-1) indicate the ketoester functionality.
- Chromatography: Purity assessed by flash chromatography and TLC shows a single major product.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Material | 2-ethoxy-4-fluorophenyl derivative |
| Acylating Agent | Ethyl oxalyl chloride |
| Catalyst | Aluminum chloride (AlCl3) |
| Solvent | Dichloromethane (CH2Cl2) |
| Temperature | 0 °C during acylation |
| Reaction Time | Typically 1-2 hours for acylation |
| Work-up | Quench with 1M KOH (cold), extraction with ethyl acetate |
| Purification | Flash column chromatography |
| Yield | Moderate to high, depending on scale and purity |
Research Findings and Variations
- Alternative catalysts such as P(OMe)3 or P(NMe2)3 have been explored for related α-alkylation and α-arylation reactions involving similar ketoester frameworks, but the classical Friedel-Crafts acylation remains the most direct approach for this compound.
- Scale-up procedures have demonstrated that maintaining reaction temperature and slow addition rates are critical for reproducibility.
- Modifications in the aromatic substitution pattern (e.g., different positions of ethoxy or fluorine groups) can be achieved by starting from different substituted phenyl precursors.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-ethoxy-4-fluorophenyl)-2-oxoacetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: The ethoxy and fluorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(2-ethoxy-4-fluorophenyl)-2-oxoacetic acid.
Reduction: Formation of 2-(2-ethoxy-4-fluorophenyl)-2-hydroxyacetate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(2-ethoxy-4-fluorophenyl)-2-oxoacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-ethoxy-4-fluorophenyl)-2-oxoacetate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and participate in various chemical reactions. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Electronic Differences
- Substituent Effects :
- Electron-withdrawing groups (e.g., -F, -Cl, -CF₃) enhance electrophilicity and metabolic stability. For example, the trifluoromethyl group in CAS 126991-37-5 increases lipophilicity (logP ≈ 3.2) compared to the ethoxy group in the target compound (logP ≈ 2.5) .
- Electron-donating groups (e.g., -OCH₃ in CAS 18522-99-1) improve solubility but reduce electrophilic reactivity .
- Steric Hindrance :
Physicochemical Properties
| Property | Target Compound | Ethyl 2-(3-fluorophenyl)-2-oxoacetate | Ethyl 2-(4-methoxyphenylamino)-2-oxoacetate |
|---|---|---|---|
| Molecular Weight | 240.23 | 212.18 | 237.24 |
| logP (Predicted) | 2.5 | 2.1 | 1.8 |
| Water Solubility | Low (~0.1 mg/mL) | Moderate (~1.2 mg/mL) | High (~5 mg/mL) |
Biological Activity
Ethyl 2-(2-ethoxy-4-fluorophenyl)-2-oxoacetate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and research findings.
Chemical Structure and Properties
This compound features an ethoxy group and a fluorinated phenyl moiety, which contribute to its unique chemical properties. The presence of the 4-fluoro substituent is particularly noteworthy as it often correlates with enhanced biological activity.
| Property | Details |
|---|---|
| Molecular Formula | C12H13F O3 |
| Molecular Weight | 224.23 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties against various bacterial strains. This compound has been tested against common pathogens, showing promising results in inhibiting their growth.
Case Study: Antimicrobial Testing
A study evaluated the antimicrobial efficacy of this compound against several microorganisms:
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 18 |
| Pseudomonas aeruginosa | 12 |
| Candida albicans | 14 |
These results suggest that the compound has moderate to strong activity against the tested pathogens, warranting further investigation into its mechanisms of action and potential therapeutic applications .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been explored for its anticancer potential. Preliminary studies have indicated that this compound may inhibit cancer cell proliferation through various mechanisms.
The proposed mechanisms by which this compound exerts its anticancer effects include:
- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells by activating specific signaling pathways.
- Inhibition of Cell Proliferation : It may interfere with cell cycle progression, leading to reduced tumor growth.
- Targeting Specific Proteins : The fluorinated structure can enhance binding affinity to target proteins involved in cancer progression.
Research Findings
A significant body of research has emerged focusing on the synthesis and evaluation of this compound. Studies have highlighted its potential as a lead compound for drug development due to its favorable pharmacological properties.
Summary of Research Studies
Q & A
Q. What are the common synthetic routes for preparing Ethyl 2-(2-ethoxy-4-fluorophenyl)-2-oxoacetate, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via condensation reactions or cyclocondensation of intermediates such as ethyl glyoxylate with fluorinated aromatic amines or hydrazines. For example, cyclocondensation of ethyl 2-(2-benzoylhydrazinyl)-2-oxoacetate with fluorinated aryl halides under reflux in ethanol has been reported . Optimization involves adjusting reaction time (4–20 hours), temperature (70–100°C), and stoichiometric ratios of reagents. Monitoring via ¹H NMR ensures completion . Purification via column chromatography (e.g., silica gel, hexane/ethyl acetate) is standard for isolating high-purity products (>95%) .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : X-ray crystallography is critical for resolving molecular conformation, as demonstrated in studies of structurally related compounds (e.g., ethyl 2-{[7-fluoro-4-oxo-3-(1H-1,2,4-triazol-1-yl)-4H-thiochromen-2-yl]-sulfanyl}acetate) . Spectroscopic methods include:
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Fluorinated aromatic compounds often exhibit toxicity and flammability. Key precautions include:
- Ventilation : Use fume hoods to avoid inhalation of vapors/dust .
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Storage : Keep in airtight containers at 2–8°C, away from oxidizers .
- Waste disposal : Neutralize acidic byproducts before disposal .
Advanced Research Questions
Q. How do electronic effects of the 2-ethoxy-4-fluorophenyl moiety influence the reactivity of the α-ketoester group in catalytic transformations?
- Methodological Answer : The electron-withdrawing fluorine atom increases the electrophilicity of the α-ketoester, enhancing its reactivity in nucleophilic additions (e.g., with amines or thiols). Computational studies (DFT) can model charge distribution, while experimental kinetic assays under varying pH (e.g., 6–9) quantify reaction rates . For example, oxidative dearomatization of similar ethyl 2-(2,4-dihydroxyphenyl)-2-oxoacetate derivatives proceeds via radical intermediates stabilized by fluorine’s inductive effect .
Q. What strategies resolve contradictions in reported yields for fluorinated aryl oxoacetate derivatives across different synthetic methods?
- Methodological Answer : Yield discrepancies often arise from competing side reactions (e.g., hydrolysis of the ester group). Systematic analysis includes:
- Reaction monitoring : Use in-situ techniques like HPLC or TLC to identify intermediates .
- Solvent screening : Polar aprotic solvents (DMF, DMSO) may suppress hydrolysis compared to ethanol .
- Catalyst optimization : Transition-metal catalysts (e.g., Pd/C) improve selectivity in cross-coupling steps .
Q. How can this compound be functionalized to synthesize bioactive heterocycles?
- Methodological Answer : The α-ketoester serves as a precursor for:
- Thiadiazoles : React with thiosemicarbazides under acidic conditions (HCl, 80°C) .
- Triazoles : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide derivatives .
- Quinolinones : Cyclize with ammonium acetate via microwave-assisted heating (150°C, 30 min) .
Yields (>70%) depend on stoichiometric control and catalyst loading (e.g., 5 mol% CuI) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
